3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. The piperidine ring is introduced through nucleophilic substitution reactions, and the sulfonamide group is added via sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core may intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Piperidin-1-yl)benzamido)benzofuran-2-carboxamide: Lacks the sulfonamide group.
3-(4-(Morpholin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide: Contains a morpholine ring instead of a piperidine ring.
3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzothiophene-2-carboxamide: Features a benzothiophene core instead of a benzofuran core
Uniqueness
3-(4-(Piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a piperidine ring, and a sulfonamide group, which together confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c22-20(25)19-18(16-6-2-3-7-17(16)29-19)23-21(26)14-8-10-15(11-9-14)30(27,28)24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-13H2,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTLJSXCXNCHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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